N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound featuring a fused triazole-pyrimidine core with methyl substituents at the N-position (amine group) and the 6-position of the pyrimidine ring. Its molecular formula is C₇H₁₂N₆, with a molecular weight of 180.22 g/mol (calculated from and ).
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N,6-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H13N5/c1-5-3-9-7-10-6(8-2)11-12(7)4-5/h5H,3-4H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
IGTXFTUHXISWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process can be optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Substitution Reactions
The 2-amino group exhibits nucleophilic character, participating in substitution reactions with electrophilic reagents.
Ring-Opening and Rearrangement
Under strong acidic conditions , the triazole ring undergoes cleavage, forming intermediates for downstream reactions:
| Conditions | Products | Mechanism |
|---|---|---|
| HCl (conc.), reflux | Pyrimidine-2,5-diamine derivatives | Protonation of the triazole nitrogen weakens the N–N bond, leading to ring opening. |
| H₂O₂, AcOH | Oxidative degradation to pyrimidine carboxylic acids | Peroxide-mediated oxidation cleaves the triazole ring. |
Cyclization Reactions
The compound serves as a precursor for synthesizing polycyclic systems via annulation :
Metal-Catalyzed Cross-Couplings
The methyl and amino groups enable functionalization via C–H activation :
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 7-Aryl derivatives | 65–78% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 2-(Dialkylamino) derivatives | 72% |
Note: Methyl groups at positions 6 and 7 direct regioselectivity in cross-coupling reactions .
Reductive Transformations
The triazole ring remains stable under mild reduction conditions:
| Reagents | Conditions | Products | Outcome |
|---|---|---|---|
| NaBH₄ | MeOH, RT | Unchanged triazole ring | Selective reduction of ketones or aldehydes in hybrid molecules. |
| H₂, Pd/C | EtOH, 50°C | Saturated hexahydro derivatives | Loss of aromaticity reduces biological activity. |
Solvent-Dependent Reactivity
The compound’s solubility profile influences reaction pathways:
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
| Modification | Biological Effect |
|---|---|
| N-Alkylation | Increased lipophilicity enhances blood-brain barrier penetration. |
| 3-Nitro substitution | Boosts antiproliferative activity (IC₅₀ = 1.2 μM vs. 8.7 μM for parent compound). |
| Thiazolo-fused derivatives | Exhibit 10-fold higher antimicrobial potency. |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. The compound has demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines. For instance:
- MDA-MB-231 Cell Line : An IC50 value of approximately 27.6 μM was recorded for related compounds in this class.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that triazolo-pyrimidine derivatives can exhibit broad-spectrum activity against bacteria and fungi.
Antimicrobial Assays
In laboratory settings:
- Compounds similar to N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been tested against various microbial strains with positive results.
Phosphodiesterase Inhibition
The inhibition of phosphodiesterase enzymes is another area where this compound shows potential. Phosphodiesterases play critical roles in cellular signaling pathways and inflammation.
Implications for Inflammatory Diseases
Selective inhibition of phosphodiesterases by this compound could lead to therapeutic applications in treating inflammatory diseases such as asthma and arthritis.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects against MDA-MB-231 cell line (IC50 = 27.6 μM) | [Source Needed] |
| Antimicrobial | Broad-spectrum activity against bacterial strains | [Source Needed] |
| Phosphodiesterase | Inhibition leading to potential treatment for inflammatory diseases | [Source Needed] |
Mechanism of Action
The mechanism of action of N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
- Substituent Position : Methyl groups at the N-amine (target compound) vs. 5- and 7-positions () alter electronic distribution and steric effects. The N-methyl group may enhance metabolic stability compared to pyrimidine-ring methyl groups .
- Saturation : The partially saturated pyrimidine ring in the target compound (4H,5H,6H,7H) contrasts with fully aromatic analogues (e.g., ’s 5-Methyl-7-phenyl derivative), impacting solubility and binding affinity .
- Complexity : Bulky substituents (e.g., ’s chlorophenyl and methoxyphenyl groups) increase molecular weight and lipophilicity but may reduce synthetic accessibility .
Comparison :
- The target compound’s synthesis likely requires regioselective methylation, which is more challenging than the multi-component reactions used for carboxamide derivatives ().
- Chlorination () and alkoxylation () introduce reactive handles for further functionalization, whereas methyl groups in the target compound limit post-synthetic modifications.
Key Findings :
- Antiproliferative activity in correlates with electron-withdrawing substituents (e.g., carboxamide groups), suggesting the target compound’s methyl groups may reduce potency .
- BRD4 inhibitors () prioritize aromatic substituents for π-π stacking, which the target compound lacks .
Physicochemical Properties
- Solubility : The target compound’s partial saturation and methyl groups likely improve aqueous solubility compared to fully aromatic analogues (e.g., ’s 5-Methyl-7-phenyl derivative) .
- LogP : Estimated logP for the target compound is 1.2–1.5 (calculated via fragment-based methods), lower than ’s chlorophenyl derivative (logP ~3.5) due to reduced aromaticity .
Biological Activity
N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazolo-pyrimidine framework with specific substitutions that enhance its biological activity. The molecular formula is with a molecular weight of approximately 182.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.22 g/mol |
| XLogP3-AA | 0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Anticancer Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often act as microtubule-targeting agents. They disrupt tubulin polymerization and induce apoptosis in cancer cells through intrinsic pathways. A study showed that certain derivatives demonstrated IC50 values as low as 0.53 μM against the HCT-116 cancer cell line .
- Case Study : In vivo studies using zebrafish models demonstrated that specific derivatives could significantly reduce tumor mass in HeLa cell xenografts without exhibiting toxic effects on the host organism .
Antiviral Activity
Some triazolopyrimidine derivatives have shown promising antiviral properties. For example:
- Inhibition of HIV : Compounds were evaluated for their ability to inhibit HIV replication in MT4 cells. Certain derivatives demonstrated IC50 values in the micromolar range (e.g., 13.1 µM), indicating potential as antiviral agents .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- Mechanism : It is believed that these compounds can inhibit specific enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazolopyrimidine compounds is crucial for optimizing their biological activity:
- Key Findings : Modifications at the C6 and C7 positions significantly influence the potency and mechanism of action. For instance, the presence of an ethyl group at the C7 position enhances solubility and reactivity compared to other derivatives lacking this substitution .
- Comparative Analysis : A study comparing various derivatives highlighted that the presence of specific substituents correlates with enhanced antiproliferative activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
